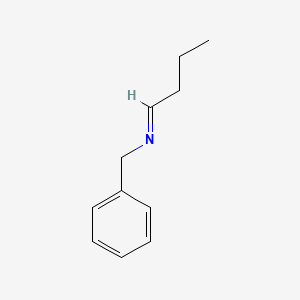
Butylidenebenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylidenebenzylamine is an organic compound with the molecular formula C11H15N. It belongs to the class of imines, which are characterized by a carbon-nitrogen double bond (C=N).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butylidenebenzylamine can be synthesized through the condensation reaction between benzylamine and butanal. The reaction typically involves mixing benzylamine with butanal in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Butylidenebenzylamine undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines.
Aplicaciones Científicas De Investigación
Butylidenebenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that have potential biological activities.
Medicine: The compound is investigated for its potential pharmacological properties, including antibacterial and antifungal activities.
Industry: It is used in the production of fine chemicals, dyes, and fragrances
Mecanismo De Acción
The mechanism of action of Butylidenebenzylamine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- N-benzylbutan-2-imine
- N-benzylbutan-3-imine
- N-benzylbutan-4-imine
Comparison: Butylidenebenzylamine is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other imines might not be as effective .
Propiedades
Número CAS |
56249-61-7 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
N-benzylbutan-1-imine |
InChI |
InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-9H,2-3,10H2,1H3 |
Clave InChI |
BCJSPSFJNKZILR-UHFFFAOYSA-N |
SMILES canónico |
CCCC=NCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B8726711.png)
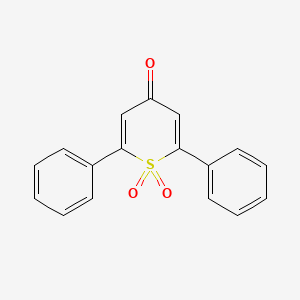
![3-[(3-Aminophenyl)formamido]propanamide](/img/structure/B8726718.png)
![[4-(Chlorocarbonyl)phenyl]acetic acid](/img/structure/B8726724.png)
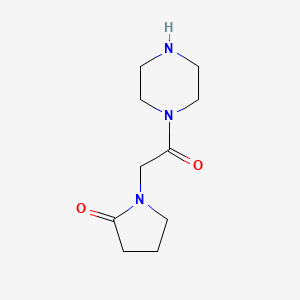
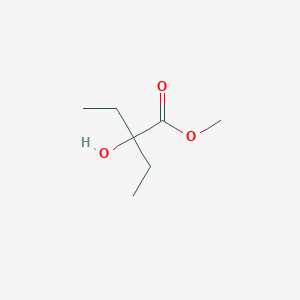
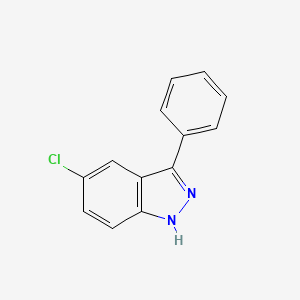
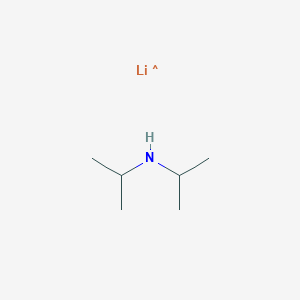
![N-[4-(4-Acetylpiperazin-1-yl)phenyl]methanesulfonamide](/img/structure/B8726773.png)

![Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate](/img/structure/B8726787.png)
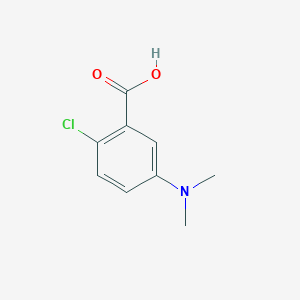
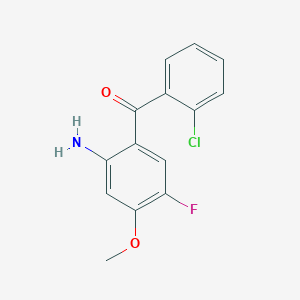
![4-[(5-bromopentyl)oxy]Benzonitrile](/img/structure/B8726815.png)
